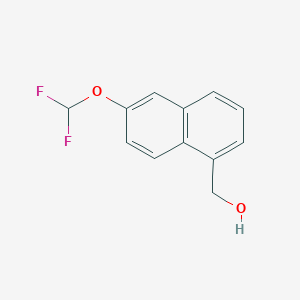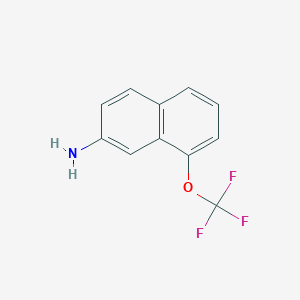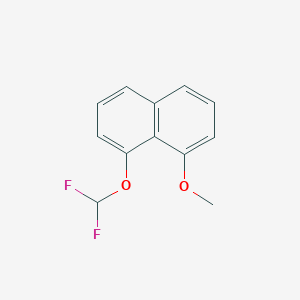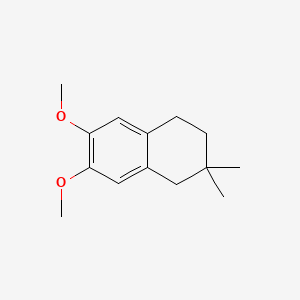
Naphthalene, 1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-2,2-dimethyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C14H20O2. This compound is characterized by its two methoxy groups attached to the 6th and 7th positions of the naphthalene ring, and two methyl groups at the 2nd position. It is a derivative of tetrahydronaphthalene, which is a saturated form of naphthalene.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-2,2-dimethyl-1,2,3,4-tetrahydronaphthalene can be achieved through various synthetic routes. One common method involves the Friedel-Crafts alkylation of 6,7-dimethoxynaphthalene with isobutylene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2,2-dimethyl-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding dihydro derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst can be employed.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of 6,7-dimethoxy-2,2-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Reduction: Formation of 6,7-dimethoxy-2,2-dimethyl-1,2,3,4-tetrahydronaphthalene.
Substitution: Formation of various alkyl or acyl derivatives depending on the substituents used.
Scientific Research Applications
6,7-Dimethoxy-2,2-dimethyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-2,2-dimethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The methoxy groups and the hydrophobic nature of the compound allow it to interact with various enzymes and receptors, potentially inhibiting or activating them. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-2,2-dimethyl-4-chromanone: Similar in structure but with a chromanone core instead of a naphthalene core.
6,7-Dimethoxy-2,3-dimethylquinoxaline: Contains a quinoxaline core with similar methoxy and methyl substitutions.
Uniqueness
6,7-Dimethoxy-2,2-dimethyl-1,2,3,4-tetrahydronaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
97228-06-3 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
6,7-dimethoxy-3,3-dimethyl-2,4-dihydro-1H-naphthalene |
InChI |
InChI=1S/C14H20O2/c1-14(2)6-5-10-7-12(15-3)13(16-4)8-11(10)9-14/h7-8H,5-6,9H2,1-4H3 |
InChI Key |
UDKDGNZGYCPRHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=CC(=C(C=C2C1)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylicacidmethyl ester](/img/structure/B11881665.png)


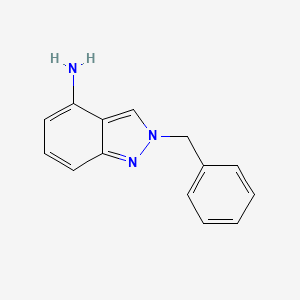
![6-Chloro-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11881714.png)
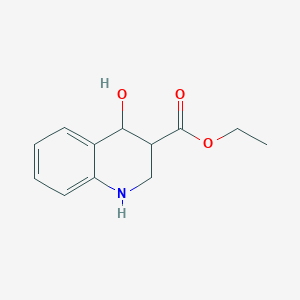

![Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane](/img/structure/B11881742.png)

